Methylbenactyzium bromide
Overview
Description
Methylbenactyzium bromide is a chemical compound with the molecular formula C₂₁H₂₈BrNO₃. It is known for its role as a muscarinic acetylcholine receptor (mAChR) inhibitor. This compound is used in various scientific and medical applications, particularly for its spasmolytic properties, which make it useful in the treatment of gastrointestinal ulcers .
Mechanism of Action
Target of Action
Methylbenactyzium bromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
As an inhibitor of mAChRs , this compound works by blocking the action of acetylcholine, a neurotransmitter, at these receptor sites . This inhibition disrupts the normal functioning of the nervous system, leading to various downstream effects.
Result of Action
The inhibition of mAChRs by this compound can lead to a variety of molecular and cellular effects. For instance, it has been used as a spasmolytic for the treatment of gastrointestinal ulcers . By blocking the action of acetylcholine, it can reduce muscle spasms in the gastrointestinal tract.
Biochemical Analysis
Biochemical Properties
Methylbenactyzium bromide is a muscarinic acetylcholine receptor (mAChR) inhibitor . It interacts with these receptors, which play a critical role in various biochemical reactions. The inhibition of these receptors by this compound can alleviate muscle spasms and reduce secretions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by targeting the muscarinic acetylcholine receptors in smooth muscles and glands . By inhibiting these receptors, this compound can impact cell signaling pathways and cellular metabolism, leading to muscle relaxation and reduced secretions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the muscarinic acetylcholine receptors. By inhibiting the binding of acetylcholine, a neurotransmitter that facilitates communication between nerves and muscles, to its receptors, this compound prevents muscle contractions and gland secretions .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
As a muscarinic acetylcholine receptor inhibitor, it likely interacts with enzymes or cofactors related to these receptors .
Transport and Distribution
Given its role as a muscarinic acetylcholine receptor inhibitor, it may interact with transporters or binding proteins related to these receptors .
Subcellular Localization
Given its role as a muscarinic acetylcholine receptor inhibitor, it may be localized to areas where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylbenactyzium bromide can be synthesized through a series of chemical reactions involving the esterification of diethylaminoethanol with diphenylacetic acid, followed by quaternization with methyl bromide. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methylbenactyzium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are diphenylacetic acid and diethylaminoethanol.
Scientific Research Applications
Methylbenactyzium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving muscarinic acetylcholine receptors to understand their role in various physiological processes.
Medicine: Utilized as a spasmolytic agent for the treatment of gastrointestinal disorders.
Industry: Applied in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Comparison with Similar Compounds
Atropine: Another mAChR inhibitor used for similar medical applications.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Ipratropium Bromide: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness: Methylbenactyzium bromide is unique due to its specific chemical structure, which provides a balance of efficacy and safety in its applications. Its ability to selectively inhibit mAChRs makes it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMVJQCQTCLYIF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13473-61-5 (Parent) | |
Record name | Methylbenactyzium bromide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046832 | |
Record name | Benzactyzine methobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-62-9 | |
Record name | Ethanaminium, N,N-diethyl-2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3166-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylbenactyzium bromide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gastrimade | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzactyzine methobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylbenactyzium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLBENACTYZIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35Q3X4F69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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